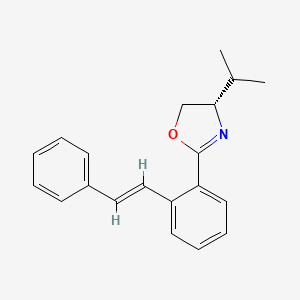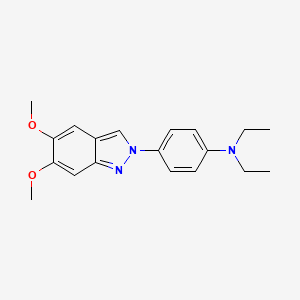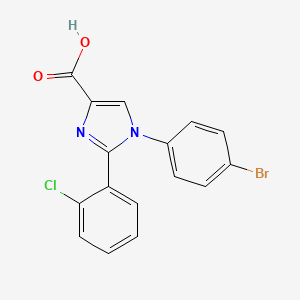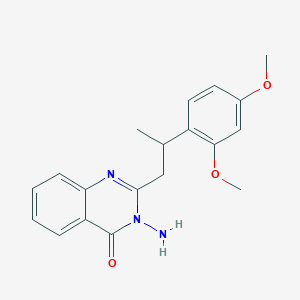
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the 2,4-Dimethoxyphenylpropyl Group: This step involves the alkylation of the quinazolinone core with 2,4-dimethoxyphenylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Quinazolinone derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinazolin-4(3H)-one: A simpler analog without the 2,4-dimethoxyphenylpropyl group.
2-(2,4-Dimethoxyphenyl)quinazolin-4(3H)-one: Lacks the amino group.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the 2,4-dimethoxyphenylpropyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
| 92617-47-5 | |
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-amino-2-[2-(2,4-dimethoxyphenyl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C19H21N3O3/c1-12(14-9-8-13(24-2)11-17(14)25-3)10-18-21-16-7-5-4-6-15(16)19(23)22(18)20/h4-9,11-12H,10,20H2,1-3H3 |
InChI Key |
FVGPTSFJRFIZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C(=O)N1N)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/no-structure.png)

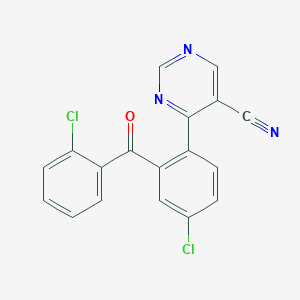
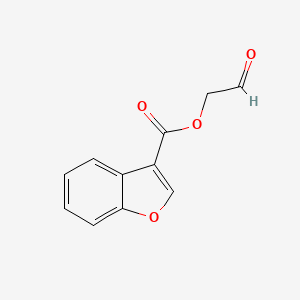
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)
![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
